6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15602580
InChI: InChI=1S/C19H16N6O2/c1-11-4-5-15-23-18-14(19(27)24(15)9-11)7-13(17(21)26)16(20)25(18)10-12-3-2-6-22-8-12/h2-9,20H,10H2,1H3,(H2,21,26)
SMILES:
Molecular Formula: C19H16N6O2
Molecular Weight: 360.4 g/mol

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15602580

Molecular Formula: C19H16N6O2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C19H16N6O2
Molecular Weight 360.4 g/mol
IUPAC Name 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C19H16N6O2/c1-11-4-5-15-23-18-14(19(27)24(15)9-11)7-13(17(21)26)16(20)25(18)10-12-3-2-6-22-8-12/h2-9,20H,10H2,1H3,(H2,21,26)
Standard InChI Key VRAILYRQFIRKMZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N)C=C1

Introduction

The compound 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique structural framework. It belongs to the class of triazatricyclo compounds, which are known for their diverse biological activities and potential applications in pharmaceuticals.

Key Features:

  • Molecular Formula: C27_{27}H24_{24}N6_{6}O2_{2}

  • Molecular Weight: 464.5 g/mol

  • PubChem CID: 92520532

Structural Details:

  • IUPAC Name: 6-imino-13-methyl-2-oxo-N-[(1S)-1-phenylethyl]-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

  • InChI: InChI=1S/C27H24N6O2/c1-17-10-11-23-31-25-22(27(35)32(23)15-17)13-21(24(28)33(25)16-19-7-6-12-29-14-19)26(34)30-18(2)20-8-4-3-5-9-20/h3-15,18,28H,16H2,1-2H3,(H,30,34)/t18-/m0/s1

  • InChIKey: MPXKNGYNJYQCQO-SFHVURJKSA-N

Synthesis and Characterization

While specific synthesis details for this compound are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving condensation and cyclization processes. Characterization is usually achieved through spectroscopic methods such as NMR and mass spectrometry.

Spectroscopic Analysis:

  • NMR Spectroscopy: Useful for determining the structure and stereochemistry.

  • Mass Spectrometry: Provides molecular weight confirmation.

Potential Applications:

  • Pharmaceutical Research: Further studies are needed to explore its therapeutic potential.

  • Biological Screening: In vitro and in vivo tests could reveal its efficacy and safety profile.

Future Directions:

  • Synthetic Method Development: Efficient synthesis routes need to be established.

  • Biological Evaluation: Comprehensive biological screening is essential for identifying potential therapeutic uses.

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